Aminochrome

Content Navigation

Avoid irreproducible Parkinson’s assays from crude dopamine oxidation mixtures or acute 6-OHDA toxicity. Purified aminochrome delivers a precise endogenous neurotoxin: • Cyclizes from dopamine o-quinone at 0.15 s⁻¹, ensuring stable, reproducible dosing. • Specific substrate for DT-diaphorase and GSTM2-2 (148 μmol/min/mg) for targeted detoxification pathway screening. • Stabilizes neurotoxic alpha-synuclein protofibrils for aggregation inhibitor testing. • Induces progressive microgliosis (173.4% Iba-1 increase) for early-stage neuroinflammation studies.

CAS Number

Product Name

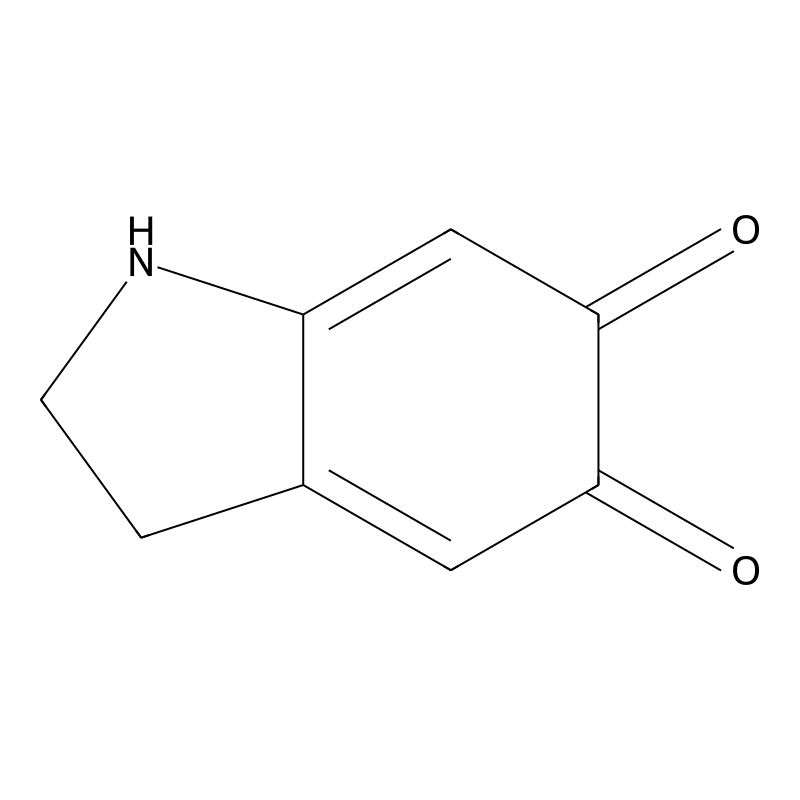

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Purity

Package Size

Aminochrome is the most stable endogenous ortho-quinone intermediate formed during the oxidation of dopamine to neuromelanin. Unlike synthetic neurotoxins, it accurately replicates the endogenous pathogenic mechanisms of Parkinson's disease, including mitochondrial dysfunction, specific enzymatic detoxification pathways (such as DT-diaphorase and GSTM2-2), and the stabilization of neurotoxic alpha-synuclein protofibrils[1]. For preclinical researchers and assay developers, procuring high-purity aminochrome provides a highly specific, reproducible tool for screening neuroprotective compounds and studying dopaminergic neuron degeneration without the confounding artifacts of exogenous toxins[2].

Research Fit

References

- [1] Segura-Aguilar, J. (2017). Are Dopamine Oxidation Metabolites Involved in the Loss of Dopaminergic Neurons in the Nigrostriatal System in Parkinson's Disease?. ACS Chemical Neuroscience, 8(5), 895-897.

- [2] Segura-Aguilar, J., et al. (2014). Aminochrome as a preclinical experimental model to study degeneration of dopaminergic neurons in Parkinson's disease. Medical Science Monitor, 20, 755-760.

Substituting purified aminochrome with in situ dopamine oxidation mixtures or standard exogenous toxins like 6-hydroxydopamine (6-OHDA) fundamentally compromises assay validity. Dopamine o-quinone is highly unstable, spontaneously cyclizing to aminochrome at a rapid rate of 0.15 s⁻¹, making crude mixtures irreproducible and unsuitable for isolating specific molecular targets[1]. Furthermore, while 6-OHDA induces rapid, non-specific oxidative stress and massive cell death, aminochrome specifically models the progressive, endogenous dopaminergic dysfunction seen in Parkinson's disease, including targeted alpha-synuclein oligomerization [2]. Procuring purified aminochrome ensures precise control over dosing and mechanism, which is impossible with crude precursor mixtures or synthetic analogs.

Substitution Risk

References

- [1] Segura-Aguilar, J. (2017). Are Dopamine Oxidation Metabolites Involved in the Loss of Dopaminergic Neurons in the Nigrostriatal System in Parkinson's Disease?. ACS Chemical Neuroscience, 8(5), 895-897.

- [2] Muñoz, P., et al. (2015). DT-Diaphorase Prevents Aminochrome-Induced Alpha-Synuclein Oligomer Formation and Neurotoxicity. Toxicological Sciences, 145(1), 37-47.

Progressive Neuroinflammation vs. 6-OHDA

While 6-OHDA is widely used as a Parkinson's model, it acts as an exogenous toxin causing rapid, massive dopaminergic cell death. In contrast, aminochrome induces a more progressive, endogenous dysfunction. In vivo comparative studies show that while 6-OHDA induces massive microgliosis (a 409.2% increase in Iba-1 positive cells), aminochrome induces a more moderate, progressive microgliosis (173.4% increase) that better mimics the slow progression of idiopathic Parkinson's disease [1]. This makes aminochrome the preferred choice for modeling early-stage endogenous neuroinflammation rather than acute exogenous ablation.

| Evidence Dimension | In vivo microgliosis (Iba-1 positive cell increase in SNpc) |

| Target Compound Data | 173.4 ± 28.32% increase (Aminochrome) |

| Comparator Or Baseline | 409.2 ± 34.24% increase (6-OHDA) |

| Quantified Difference | 2.3-fold lower, more progressive microglial activation compared to acute 6-OHDA toxicity |

| Conditions | In vivo stereotaxic injection in rat substantia nigra pars compacta (SNpc) |

Selecting aminochrome allows researchers to model the progressive, endogenous neuroinflammation of Parkinson's disease rather than the acute, non-physiological cell death caused by 6-OHDA.

GSTM2-2 Substrate Specificity

Aminochrome serves as a highly specific substrate for human glutathione transferase M2-2 (GSTM2-2), which catalyzes its reductive conjugation to prevent neurotoxicity. In vitro kinetic assays demonstrate that GSTM2-2 exhibits a remarkably high specific activity of 148 μmol/min/mg towards aminochrome, whereas other GST isoforms (A1-1, A2-2, M1-1) show markedly lower activities (<1 μmol/min/mg)[1]. Generic dopamine or stable synthetic toxins cannot be used to screen for this specific endogenous neuroprotective pathway, making purified aminochrome an indispensable reagent for assays targeting GSTM2-2 activity.

| Evidence Dimension | Specific enzymatic activity of GSTM2-2 |

| Target Compound Data | 148 μmol/min/mg specific activity |

| Comparator Or Baseline | Other GST isoforms (A1-1, A2-2, M1-1) (<1 μmol/min/mg) |

| Quantified Difference | >148-fold higher specificity for GSTM2-2 compared to other isoforms |

| Conditions | In vitro enzymatic assay for GSTM2-2 reductive glutathione conjugation |

Procurement of pure aminochrome is essential for developing high-throughput screens or structural studies targeting the specific GSTM2-2 neuroprotective pathway.

Alpha-Synuclein Protofibril Formation

A critical advantage of purified aminochrome over crude dopamine oxidation mixtures is its ability to reliably induce and stabilize neurotoxic alpha-synuclein protofibrils. While unpurified dopamine oxidation yields transient o-quinones that rapidly polymerize to neuromelanin, purified aminochrome directly forms stable adducts with alpha-synuclein. Studies confirm that dopamine o-quinone cyclizes to aminochrome at a rapid rate of 0.15 s⁻¹ [1]. Using purified aminochrome ensures reproducible oligomerization kinetics by bypassing this unstable intermediate step, a process that can be quantitatively prevented by DT-diaphorase (NQO1) [2]. This is impossible to standardize using highly variable crude dopamine mixtures.

| Evidence Dimension | Precursor stability and cyclization kinetics |

| Target Compound Data | Purified, stable aminochrome allows controlled alpha-synuclein adduct formation |

| Comparator Or Baseline | Dopamine o-quinone (Cyclizes rapidly at 0.15 s⁻¹) |

| Quantified Difference | Eliminates the 0.15 s⁻¹ kinetic variability of in situ dopamine oxidation |

| Conditions | In vitro protein aggregation and oligomerization assays |

For researchers developing drugs to inhibit alpha-synuclein aggregation, purified aminochrome provides a stable, reproducible inducer compared to highly variable crude dopamine mixtures.

DT-Diaphorase & GSTM2-2 Activator Screening

Because aminochrome is the specific endogenous substrate for GSTM2-2 (148 μmol/min/mg) and DT-diaphorase, procuring pure aminochrome is strictly required to develop assays screening for neuroprotective drugs that upregulate or enhance these specific enzymatic detoxification pathways[1].

Alpha-Synuclein Oligomerization Assays

Purified aminochrome bypasses the unstable dopamine o-quinone intermediate (which cyclizes at 0.15 s⁻¹), providing a reproducible reagent for inducing and stabilizing neurotoxic alpha-synuclein protofibrils in vitro. This is critical for testing compounds designed to inhibit alpha-synuclein aggregation [2].

Endogenous Parkinson's Disease In Vivo Modeling

For in vivo studies requiring a progressive, endogenous model of dopaminergic dysfunction rather than acute ablation, aminochrome is the optimal choice. It induces moderate, progressive microgliosis (173.4% Iba-1 increase) compared to the massive, non-physiological damage caused by 6-OHDA, making it suitable for studying early-stage neuroinflammation [3].

Application Fit Matrix

References

- [1] Segura-Aguilar, J., et al. (1997). Reductive conjugation of aminochrome with glutathione catalyzed by GSTs. Journal of Biological Chemistry, 272(40), 25202-25206.

- [2] Muñoz, P., et al. (2015). DT-Diaphorase Prevents Aminochrome-Induced Alpha-Synuclein Oligomer Formation and Neurotoxicity. Toxicological Sciences, 145(1), 37-47.

- [3] Gomes, M. F., et al. (2022). Aminochrome Induces Neuroinflammation and Dopaminergic Neuronal Loss: A New Preclinical Model to Find Anti-inflammatory and Neuroprotective Drugs for Parkinson's Disease. Molecular Neurobiology, 59(4), 2145-2160.

XLogP3

Wikipedia

Explore Compound Types